REACTION_CXSMILES
|
[C:1]([NH:6][C:7]1[S:8][CH:9]=[C:10]([C:12](OCC)=[O:13])[N:11]=1)(=[O:5])[CH:2]([CH3:4])[CH3:3].[BH4-].[Li+]>O1CCCC1>[OH:13][CH2:12][C:10]1[N:11]=[C:7]([NH:6][C:1](=[O:5])[CH:2]([CH3:3])[CH3:4])[S:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)NC=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
252 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
quenched with methanol (5 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
the insoluble materials were filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified by flash column chromatography on silica-gel with 5% methanol/chloroform as an eluent
|
Type
|
CUSTOM
|
Details
|
The crystalline residue was collected
|
Type
|
WASH
|
Details
|
washed with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N=C(SC1)NC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |